
S-99
Übersicht
Beschreibung
The compound “S-99” is a high carbon steel alloy that contains nickel, chromium, and molybdenum. It is primarily used in aerospace applications due to its high tensile strength, good ductility, and excellent creep resistance. The addition of nickel, chromium, and molybdenum enhances its mechanical properties, making it suitable for structural applications where surface pressure is a significant factor .
Synthetic Routes and Reaction Conditions:
Air Melting by Electric Process: The compound is typically produced by air melting using an electric process. This method ensures the uniform distribution of alloying elements and minimizes impurities.
Forging and Casting: The alloy can be formed into various shapes through forging or casting, depending on the desired application.
Industrial Production Methods:
Types of Reactions:
Oxidation: The alloy can undergo oxidation reactions, especially at high temperatures, leading to the formation of oxides on its surface.
Reduction: Reduction reactions can occur during the heat treatment process, where the alloying elements interact with reducing agents to achieve the desired mechanical properties.
Substitution: Substitution reactions can occur when the alloying elements replace other elements in the steel matrix, enhancing its properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and other oxidizing agents can react with the alloy at elevated temperatures.
Reducing Agents: Carbon and other reducing agents are used during the heat treatment process to achieve the desired properties.
Major Products Formed:
Oxides: Formation of chromium oxide, molybdenum oxide, and nickel oxide on the surface.
Carbides: Formation of chromium carbides and molybdenum carbides within the steel matrix.
Chemistry:
Catalysts: The alloy can be used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology:
Biomedical Implants: The alloy’s biocompatibility makes it suitable for use in biomedical implants and prosthetics.
Medicine:
Radiopharmaceuticals: The alloy can be used in the production of radiopharmaceuticals, particularly in the preparation of technetium-99m radiopharmaceuticals.
Industry:
Wirkmechanismus
The compound “S-99” exerts its effects through its unique combination of alloying elements. The nickel, chromium, and molybdenum in the alloy enhance its mechanical properties by forming stable carbides and oxides. These elements also improve the alloy’s resistance to oxidation and creep, making it suitable for high-temperature applications. The molecular targets include the steel matrix, where the alloying elements interact to form a stable and durable structure .
Vergleich Mit ähnlichen Verbindungen
40NiMoCr10-5: Another high carbon steel alloy with similar properties but different alloying element proportions.
BS S100: A British Standard alloy with comparable mechanical properties and applications.
Uniqueness:
High Nickel Content: The higher nickel content in “this compound” provides better toughness and resistance to temper brittleness compared to other similar alloys.
Enhanced Creep Resistance: The addition of molybdenum significantly improves the alloy’s creep resistance, making it more suitable for high-temperature applications.
Eigenschaften
IUPAC Name |
N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c1-9(2)21-12-6-11(16(17,18)19)7-13-22-15(24-25(12)13)23-14(26)10-4-3-5-20-8-10/h3-9,21H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAJJFZKNIYDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111287 | |
| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124381-69-6 | |
| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124381-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
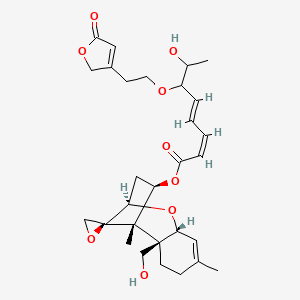
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
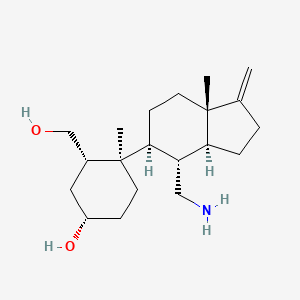

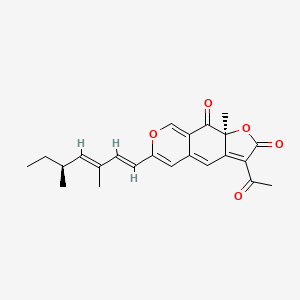
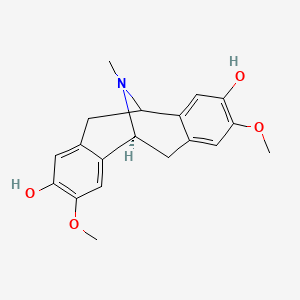
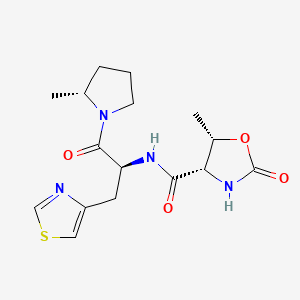

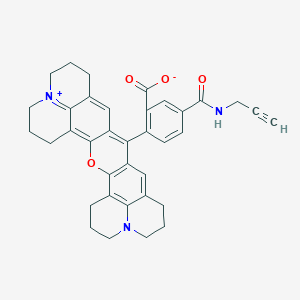

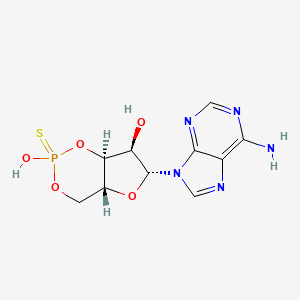
![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)
